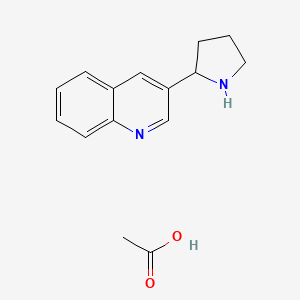
3-(Pyrrolidin-2-yl)quinoline acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-2-yl)quinoline acetate is a chemical compound that features a quinoline ring system substituted with a pyrrolidine moiety at the 3-position and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)quinoline acetate typically involves the construction of the quinoline ring followed by the introduction of the pyrrolidine moiety and the acetate group. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by the addition of pyrrolidine through nucleophilic substitution or other suitable reactions. The acetate group can be introduced via esterification reactions using acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
3-(Pyrrolidin-2-yl)quinoline acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and various substituted quinoline and pyrrolidine derivatives .
科学研究应用
3-(Pyrrolidin-2-yl)quinoline acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(Pyrrolidin-2-yl)quinoline acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
- 3-(Pyrrolidin-2-yl)quinoline
- 3-(Pyrrolidin-2-yl)quinoline hydrochloride
- 3-(Pyrrolidin-2-yl)quinoline nitrate
Uniqueness
3-(Pyrrolidin-2-yl)quinoline acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The acetate group may also enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
acetic acid;3-pyrrolidin-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.C2H4O2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13;1-2(3)4/h1-2,4-5,8-9,13-14H,3,6-7H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCONXHVHGMPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














